molecular formula C17H18N2O4 B156287 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid CAS No. 10097-11-7

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid

Cat. No. B156287
CAS RN: 10097-11-7
M. Wt: 314.34 g/mol
InChI Key: JFTBSGLJCAWKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, also known as CMA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of 4-aminobenzoic acid and has been synthesized using various methods. CMA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism Of Action

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is believed to exert its effects by binding to specific sites on proteins and other molecules. This binding can alter the conformation and function of these molecules, leading to changes in cellular processes. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to bind to a wide range of molecules, including proteins, DNA, RNA, and lipids.

Biochemical And Physiological Effects

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been found to modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis. Additionally, 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid in lab experiments is its high sensitivity and specificity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been shown to bind to specific sites on proteins and other molecules with high affinity, making it a valuable tool for studying various biological processes. One limitation of using 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid is its potential toxicity. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been found to induce apoptosis in certain cell types, and its effects on other cells and organisms are not well understood.

Future Directions

There are many potential future directions for research involving 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. One area of interest is the development of new methods for synthesizing 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes. Another area of interest is the development of new applications for 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid, such as the study of protein-protein interactions and the identification of new drug targets. Additionally, further research is needed to understand the potential toxic effects of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid and other fluorescent probes, and to develop strategies for minimizing these effects.

Synthesis Methods

The synthesis of 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid can be achieved using various methods. One commonly used method involves the reaction of 4-nitrobenzyl alcohol with 4-aminobenzoic acid, followed by reduction of the resulting nitro compound to the amine. The amine is then reacted with chloroacetic acid to form 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid. Other methods involve the use of different reagents and conditions.

Scientific Research Applications

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has been widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of various molecules within cells. 2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid has also been used to study the structure and function of ion channels and transporters.

properties

CAS RN

10097-11-7

Product Name

2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-[4-[[4-(carboxymethylamino)phenyl]methyl]anilino]acetic acid

InChI

InChI=1S/C17H18N2O4/c20-16(21)10-18-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)19-11-17(22)23/h1-8,18-19H,9-11H2,(H,20,21)(H,22,23)

InChI Key

JFTBSGLJCAWKIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NCC(=O)O)NCC(=O)O

Origin of Product

United States

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